Cas no 2418594-06-4 ((2S)-2-amino-3-(1H-pyrazol-4-yl)propanoic acid dihydrochloride)

(2S)-2-amino-3-(1H-pyrazol-4-yl)propanoic acid dihydrochloride 化学的及び物理的性質
名前と識別子
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- (2S)-2-Amino-3-(1H-pyrazol-4-yl)propanoic acid;dihydrochloride
- AT39298
- (2S)-2-amino-3-(1H-pyrazol-4-yl)propanoic acid dihydrochloride
- EN300-26682709
- 2418594-06-4
-
- MDL: MFCD32678990
- インチ: 1S/C6H9N3O2.2ClH/c7-5(6(10)11)1-4-2-8-9-3-4;;/h2-3,5H,1,7H2,(H,8,9)(H,10,11);2*1H/t5-;;/m0../s1
- InChIKey: XXTQKDWDNZJAND-XRIGFGBMSA-N
- SMILES: Cl.Cl.OC([C@H](CC1C=NNC=1)N)=O
計算された属性
- 精确分子量: 227.0228320g/mol
- 同位素质量: 227.0228320g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 5
- 氢键受体数量: 4
- 重原子数量: 13
- 回転可能化学結合数: 3
- 複雑さ: 151
- 共价键单元数量: 3
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 92Ų
(2S)-2-amino-3-(1H-pyrazol-4-yl)propanoic acid dihydrochloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26682709-5g |
(2S)-2-amino-3-(1H-pyrazol-4-yl)propanoic acid dihydrochloride |
2418594-06-4 | 95% | 5g |
$6441.0 | 2023-09-12 | |
Enamine | EN300-26682709-2.5g |
(2S)-2-amino-3-(1H-pyrazol-4-yl)propanoic acid dihydrochloride |
2418594-06-4 | 95.0% | 2.5g |
$2828.0 | 2025-03-20 | |
Enamine | EN300-26682709-0.1g |
(2S)-2-amino-3-(1H-pyrazol-4-yl)propanoic acid dihydrochloride |
2418594-06-4 | 95.0% | 0.1g |
$499.0 | 2025-03-20 | |
Enamine | EN300-26682709-10.0g |
(2S)-2-amino-3-(1H-pyrazol-4-yl)propanoic acid dihydrochloride |
2418594-06-4 | 95.0% | 10.0g |
$6205.0 | 2025-03-20 | |
1PlusChem | 1P028ZVW-250mg |
(2S)-2-amino-3-(1H-pyrazol-4-yl)propanoicaciddihydrochloride |
2418594-06-4 | 95% | 250mg |
$945.00 | 2024-05-21 | |
Aaron | AR029048-250mg |
(2S)-2-amino-3-(1H-pyrazol-4-yl)propanoicaciddihydrochloride |
2418594-06-4 | 95% | 250mg |
$1007.00 | 2025-02-17 | |
Aaron | AR029048-500mg |
(2S)-2-amino-3-(1H-pyrazol-4-yl)propanoicaciddihydrochloride |
2418594-06-4 | 95% | 500mg |
$1572.00 | 2025-02-17 | |
Aaron | AR029048-2.5g |
(2S)-2-amino-3-(1H-pyrazol-4-yl)propanoicaciddihydrochloride |
2418594-06-4 | 95% | 2.5g |
$6014.00 | 2023-12-15 | |
Aaron | AR029048-5g |
(2S)-2-amino-3-(1H-pyrazol-4-yl)propanoicaciddihydrochloride |
2418594-06-4 | 95% | 5g |
$8882.00 | 2023-12-15 | |
Aaron | AR029048-10g |
(2S)-2-amino-3-(1H-pyrazol-4-yl)propanoicaciddihydrochloride |
2418594-06-4 | 95% | 10g |
$13157.00 | 2023-12-15 |
(2S)-2-amino-3-(1H-pyrazol-4-yl)propanoic acid dihydrochloride 関連文献
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Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
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Christopher R. Driscoll,Brodie L. Reid,Matthew J. McIldowie,Sara Muzzioli,Gareth L. Nealon,Brian W. Skelton,Stefano Stagni,David H. Brown,Massimiliano Massi,Mark I. Ogden Chem. Commun., 2011,47, 3876-3878
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MeiLing Zou,JunFeng Zhang,Han Zhu,MingLiang Du,QingFa Wang,Ming Zhang,XiangWen Zhang J. Mater. Chem. A, 2015,3, 12149-12153
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Yi Jiang,Yibo Chen,Mingjian Zhang,Yang Qiu,Feng Pan RSC Adv., 2016,6, 51871-51876
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Hilaria Mollica,Yi Juan Teo,Alrina Shin Min Tan,Damien Zhi Ming Tan,Paolo Decuzzi,Andrea Pavesi Biomater. Sci., 2021,9, 7420-7431
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Han Xu,Yu Liao,Zhifei Gao,Yan Qing,Yiqiang Wu,Liaoyuan Xia J. Mater. Chem. A, 2021,9, 3418-3426
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Caihua Ding,Dong Yan,Yongjie Zhao,Yuzhen Zhao,Heping Zhou,Jingbo Li,Haibo Jin Phys. Chem. Chem. Phys., 2016,18, 25879-25886
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9. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625
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Wenxin Lin,Yuanjing Cui,Yu Yang,Quan Hu,Guodong Qian Dalton Trans., 2018,47, 15882-15887
(2S)-2-amino-3-(1H-pyrazol-4-yl)propanoic acid dihydrochlorideに関する追加情報
Recent Advances in (2S)-2-amino-3-(1H-pyrazol-4-yl)propanoic acid dihydrochloride (CAS: 2418594-06-4) Research
The compound (2S)-2-amino-3-(1H-pyrazol-4-yl)propanoic acid dihydrochloride (CAS: 2418594-06-4) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its pyrazole moiety and amino acid backbone, exhibits unique biochemical properties that make it a promising candidate for various therapeutic applications. Recent studies have focused on its synthesis, structural characterization, and potential biological activities, providing new insights into its role in drug development.
One of the key advancements in the study of this compound is its improved synthetic route, which has been optimized for higher yield and purity. Researchers have reported a multi-step synthesis involving the protection of the amino group, followed by coupling with a pyrazole derivative and subsequent deprotection. The dihydrochloride salt form enhances the compound's solubility and stability, making it more suitable for pharmacological studies. These synthetic improvements are crucial for scaling up production and facilitating further research.
In terms of biological activity, (2S)-2-amino-3-(1H-pyrazol-4-yl)propanoic acid dihydrochloride has shown potential as a modulator of enzymatic pathways. Preliminary in vitro studies indicate that it may interact with specific enzymes involved in amino acid metabolism, suggesting its utility in targeting metabolic disorders. Additionally, its structural similarity to naturally occurring amino acids allows it to potentially mimic or interfere with biological processes, opening avenues for the development of novel therapeutics.
Recent pharmacological evaluations have explored the compound's efficacy and safety profile. Animal studies have demonstrated its bioavailability and preliminary pharmacokinetic properties, although further investigations are needed to fully understand its metabolic fate and potential side effects. These studies are essential for determining the compound's suitability for clinical trials and eventual therapeutic use.
In conclusion, (2S)-2-amino-3-(1H-pyrazol-4-yl)propanoic acid dihydrochloride represents a promising area of research in chemical biology and drug development. Its unique structural features and potential biological activities make it a valuable candidate for further exploration. Ongoing studies aim to elucidate its mechanisms of action, optimize its pharmacological properties, and explore its therapeutic potential in various disease models. The continued investigation of this compound is expected to yield significant contributions to the field of medicinal chemistry.
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